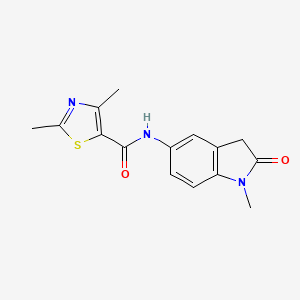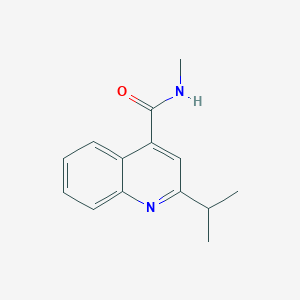![molecular formula C14H19NO3 B7503758 (4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as HPM and belongs to the class of compounds known as piperidinylphenylmethanones. In
Applications De Recherche Scientifique
HPM has been extensively researched for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. HPM has also been investigated for its potential as an antidepressant, antipsychotic, and anti-anxiety agent. Moreover, HPM has been shown to have potential in the treatment of addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of HPM is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. HPM has been shown to interact with the opioid, serotonin, and dopamine systems, among others. This interaction results in the modulation of pain perception, mood, and addiction-related behaviors.
Biochemical and Physiological Effects:
HPM has been shown to exhibit potent analgesic effects in animal models. It has also been shown to reduce inflammation and swelling. Additionally, HPM has been shown to have anxiolytic and antidepressant effects. These effects are believed to be mediated through its interaction with various neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HPM in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it an ideal compound for studying pain perception and inflammation-related disorders. However, one of the limitations of using HPM is its potential for abuse and addiction. Therefore, caution must be exercised when using HPM in lab experiments.
Orientations Futures
There are several future directions for the research of HPM. One potential direction is the investigation of its potential as a treatment for addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanism of action and its interaction with various neurotransmitter systems. Furthermore, the potential side effects of HPM need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, (4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is a chemical compound with potential therapeutic applications. Its potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects make it an ideal compound for studying various disorders. However, caution must be exercised when using HPM due to its potential for abuse and addiction. Further research is needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of HPM involves the reaction of 3-(methoxymethyl)phenylmagnesium bromide with 4-hydroxypiperidine. The resulting product is then treated with acetic anhydride to yield HPM. This synthesis method has been extensively optimized to yield high purity HPM in large quantities.
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-10-11-3-2-4-12(9-11)14(17)15-7-5-13(16)6-8-15/h2-4,9,13,16H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKPHTZDAWQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)

![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
